2-Iodothieno[2,3-b]pyridine
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Overview
Description
2-Iodothieno[2,3-b]pyridine is a heterocyclic compound that features a fused thiophene and pyridine ring system with an iodine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothieno[2,3-b]pyridine typically involves the iodination of thieno[2,3-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction of thieno[2,3-b]pyridine with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in the presence of a suitable solvent.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products: The major products of these reactions depend on the substituents introduced. For example, cross-coupling reactions can yield various biaryl compounds, which are valuable in pharmaceutical and material science applications.
Scientific Research Applications
2-Iodothieno[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: Its derivatives are used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of glycosphingolipid expression and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-Iodothieno[2,3-b]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases and receptors. For instance, certain derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site, thereby disrupting cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets like the GABA A receptor, indicating potential neurotropic effects .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Thieno[3,2-b]pyridine: Differing in the position of the thiophene ring fusion, leading to distinct chemical properties.
Uniqueness: 2-Iodothieno[2,3-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C7H4INS |
---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
2-iodothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H |
InChI Key |
BVHYKVRBAFPOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)I |
Origin of Product |
United States |
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